molecular formula C38H47ClN4O4 B1191618 NVP-CGM097 stereoisomer

NVP-CGM097 stereoisomer

Cat. No.: B1191618
M. Wt: 659.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of p53 Tumor Suppressor Pathway in Cellular Homeostasis

Often hailed as the "guardian of the genome," the p53 tumor suppressor protein is a cornerstone of cellular defense against genomic instability and other stresses. creativebiolabs.net Encoded by the TP53 gene, p53 functions as a transcription factor that orchestrates a broad spectrum of cellular responses to DNA damage, oncogene activation, and oxidative stress. creativebiolabs.netjst.go.jp Its activation can lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) or senescence if the damage is too severe to be rectified. creativebiolabs.net This prevents the propagation of cells with potentially cancerous mutations.

The p53 pathway is crucial for maintaining cellular and organismal homeostasis. nih.govbohrium.com Beyond its canonical roles in cell cycle control and apoptosis, p53 is involved in regulating metabolic pathways, such as glycolysis and oxidative phosphorylation, and managing antioxidant defenses to reduce the risk of DNA damage from reactive oxygen species (ROS). nih.govoup.com The importance of p53 is highlighted by the fact that the TP53 gene is mutated or deleted in about half of all human cancers. nih.govnih.gov In many of the remaining cancers where p53 is not mutated, its function is often compromised by other mechanisms, such as overexpression of its negative regulators. nih.govnih.gov

Role of MDM2 in p53 Regulation and Oncogenesis

MDM2 is the primary cellular negative regulator of p53. nih.govoup.com The two proteins are engaged in an elegant autoregulatory feedback loop that is critical for controlling p53's activity. nih.govacs.org Upon activation by cellular stress, p53 transcriptionally activates the MDM2 gene, leading to an increase in MDM2 protein levels. amegroups.org The MDM2 protein then acts to inhibit p53 through three main mechanisms:

Binding and Inhibition: MDM2 binds directly to the N-terminal transactivation domain of p53, physically blocking its ability to activate the transcription of its target genes. nih.govpensoft.net

Ubiquitination and Degradation: MDM2 functions as an E3 ubiquitin ligase, tagging p53 with ubiquitin molecules, which marks it for degradation by the proteasome. nih.govplos.org This keeps p53 levels low in normal, unstressed cells. nih.gov

Nuclear Export: MDM2 promotes the export of p53 from the nucleus to the cytoplasm, sequestering it away from its DNA targets. nih.govpensoft.net

Due to its efficient inhibition of the p53 tumor suppressor, MDM2 is itself an oncoprotein when overexpressed. amegroups.orgnih.gov Amplification of the MDM2 gene is found in a significant percentage of human cancers, particularly in soft tissue sarcomas, osteosarcomas, and liposarcomas. nih.gov This overexpression leads to excessive p53 suppression, allowing cancer cells with wild-type TP53 to evade apoptosis and proliferate uncontrollably. nih.gov The oncogenic role of MDM2 is largely mediated through its inhibition of p53, a fact underscored by studies in mice where Mdm2 overexpression accelerates tumor formation. nih.govamegroups.org

Overview of p53-MDM2 Protein-Protein Interaction Inhibition as a Therapeutic Modality

In cancers that retain wild-type p53 but have elevated levels of MDM2, a compelling therapeutic strategy is to disrupt the p53-MDM2 interaction. nih.govannualreviews.org By blocking this protein-protein interaction (PPI), small-molecule inhibitors can prevent MDM2 from binding to and degrading p53. nih.gov This liberates p53 from its negative regulator, leading to its stabilization, accumulation, and reactivation. pensoft.net The restored p53 can then trigger its downstream tumor-suppressive functions, such as cell cycle arrest and apoptosis, specifically in cancer cells. nih.gov

The feasibility of this approach hinges on the structure of the MDM2-p53 interface. The interaction is primarily mediated by a deep hydrophobic pocket on the surface of MDM2, which accommodates three key amino acid residues from the alpha-helical domain of p53: Phenylalanine-19, Tryptophan-23, and Leucine-26. nih.govacs.org This well-defined binding site has proven to be "druggable," allowing for the rational design of small molecules that can mimic these p53 residues, occupy the pocket, and competitively inhibit the interaction. acs.orgmdpi.com A number of small-molecule MDM2 inhibitors have been developed and have advanced into clinical trials, validating this therapeutic concept. acs.organnualreviews.org

Contextualization of NVP-CGM097 Stereoisomer within MDM2 Inhibitor Development

NVP-CGM097 emerged from efforts to discover novel and highly potent inhibitors of the p53-MDM2 interaction. acs.org It belongs to a class of compounds with a dihydroisoquinolinone core structure, which was identified as a promising scaffold for MDM2 inhibition. acs.orgresearchgate.net Optimization of this series led to the development of NVP-CGM097, a compound noted for its high potency and selectivity. mdpi.comacs.org

A critical aspect of NVP-CGM097's development is its stereochemistry. The molecule possesses a chiral center, and its biological activity is highly dependent on the specific spatial arrangement of its atoms. Research has shown a significant difference in potency between its stereoisomers. The C1-(S)-stereoisomer is the highly active form, binding to human MDM2 with nanomolar affinity. In contrast, the C1-(R)-stereoisomer is substantially less active, with a measured IC50 over 500 times weaker than its S-counterpart in biochemical assays. acs.org This stereospecificity highlights the precise fit required to effectively occupy the p53-binding pocket on MDM2.

NVP-CGM097 distinguishes itself from earlier inhibitors like Nutlin-3a by its increased potency. medchemexpress.come3s-conferences.org It binds to human MDM2 with high affinity and demonstrates significant activity in cellular models, where it can induce the nuclear translocation of p53 and inhibit the proliferation of cancer cells expressing wild-type p53. acs.orgmedchemexpress.com These properties established NVP-CGM097 as a significant compound in the landscape of MDM2 inhibitors, leading to its advancement into clinical development for treating p53 wild-type tumors. acs.org

Research Findings Tables

Table 1: Comparative Potency of MDM2 Inhibitors

CompoundTargetIC50 (nM)Reference
NVP-CGM097Human MDM21.7 ± 0.1 medchemexpress.commedchemexpress.com
NVP-CGM097 (C1-(S)-stereoisomer 3)Human MDM22.3 acs.org
NVP-CGM097 (C1-(R)-stereoisomer 4)Human MDM21170 acs.org
Nutlin-3aHuman MDM28 medchemexpress.commedchemexpress.com

Table 2: Cellular Activity of NVP-CGM097

AssayCell LineParameterValue (µM)Reference
p53 Redistributionp53 wild-type cellsIC500.224 acs.orgmedchemexpress.com
Cell Proliferation InhibitionHCT116 (p53 WT)IC500.454 ± 0.136 medchemexpress.com
Cell Proliferation InhibitionSJSA-1 (p53 WT, MDM2-amplified)IC503.86 (for precursor compound 2) acs.org

Properties

Molecular Formula

C38H47ClN4O4

Molecular Weight

659.26

Origin of Product

United States

Discovery and Medicinal Chemistry Elucidation of Nvp Cgm097

Initial Hit Identification Strategies

The initial phase of the discovery process focused on identifying promising starting points for chemical optimization. This was achieved through a synergistic application of modern in silico techniques and established principles of drug design.

The journey towards NVP-CGM097 began with a large-scale virtual screening effort aimed at identifying new chemical frameworks that could inhibit the p53-MDM2 interaction. acs.org From a library of approximately 50,000 compounds, a dihydroisoquinolinone derivative was identified as a compelling hit. nih.gov This initial compound, while modest in its activity, presented a novel scaffold for targeting MDM2. acs.orgspringermedizin.de The dihydroisoquinolinone core was selected as a promising candidate for further investigation based on these computational screening results. researchgate.net This approach successfully pinpointed a new class of potential MDM2 inhibitors, setting the stage for subsequent medicinal chemistry exploration. acs.org

Parallel to virtual screening, the discovery process was heavily guided by knowledge-based design principles, primarily leveraging the structural understanding of the MDM2 protein. researchgate.netchimia.ch The design strategy was centered on mimicking the interaction of p53 with MDM2, which is dominated by three key amino acid residues of p53—Phe19, Trp23, and Leu26—that insert into corresponding hydrophobic pockets on the surface of MDM2. nih.gov The initial hit from the virtual screen was further evaluated and optimized using X-ray crystallography to understand its binding mode. acs.orgchimia.ch This structural information was crucial, revealing how the dihydroisoquinolinone scaffold could arrange substituents to effectively occupy the three critical binding pockets, thereby guiding the subsequent optimization strategy. chimia.chcsic.es

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of the dihydroisoquinolinone scaffold, an intensive lead optimization program was initiated to enhance potency, selectivity, and drug-like properties.

The initial virtual screening hit underwent significant optimization. acs.org An early derivative, compound 2 , showed promising potency against MDM2 in a biochemical assay (IC₅₀ of 8 nM) but had weaker cellular activity. acs.org Obtaining a co-crystal structure of this compound bound to MDM2 was a key breakthrough that guided the optimization strategy. acs.orgchimia.ch The structure revealed that the dihydroisoquinolinone core served as a central scaffold, positioning substituents into the three key pockets of MDM2. springermedizin.de Subsequent medicinal chemistry efforts focused on systematically modifying these substituents to improve binding affinity and cellular potency. springermedizin.dechimia.ch This iterative process of structural modification and biological testing ultimately led to the discovery of NVP-CGM097, a compound with an excellent in vivo profile selected for clinical development. acs.orgnih.gov

Structure-activity relationship (SAR) studies revealed the critical role of specific substituents in driving the potency of this series. The NVP-CGM097 molecule was optimized to place specific chemical groups into the three key hydrophobic pockets on MDM2 that are essential for the p53 interaction. researchgate.netnih.gov

Leu-26 Pocket : An isopropyl ether group was found to be optimal for filling this pocket. springermedizin.deresearchgate.net

Trp-23 Pocket : A p-chlorophenyl group effectively occupied this pocket. acs.orgspringermedizin.de

Phe-19 Pocket : This region was targeted by modifying a piperazinone substituent. mdpi.com

The precise stereochemistry was also found to be crucial. For an early lead compound, the pure C1-(S)-stereoisomer (3 ) was significantly more potent (IC₅₀ of 2.3 nM) than the C1-(R)-stereoisomer (4 ), which had an IC₅₀ of 1.17 μM. acs.org This optimization culminated in NVP-CGM097, which binds to human MDM2 with high affinity (IC₅₀ of 1.7 nM) and demonstrates high selectivity over the related protein MDM4 (IC₅₀ = 2000 nM). acs.orgnih.gov This represents a significant improvement in potency compared to the well-established MDM2 inhibitor Nutlin-3a. acs.org Interestingly, NVP-CGM097's binding was found to be species-dependent, showing 16-fold higher potency for human MDM2 compared to dog MDM2, a phenomenon attributed to amino acid differences in the binding pocket (Leu-54 and Leu-57 in humans are isoleucines in rodents). acs.orgspringermedizin.de

Table 1: MDM2 Binding Affinity of Key Compounds

During the lead optimization phase, bioisosteric replacement was employed to fine-tune the molecular properties of the dihydroisoquinolinone series. nih.govbohrium.com For instance, the phenyl ring was replaced with N-heterocycles, such as a pyridine (B92270) ring. nih.gov While this modification yielded derivatives with comparable binding potency and increased lipophilicity, it unfortunately led to reduced metabolic stability in human and monkey liver microsomes. nih.gov Another key modification involved the substitution of an ester group in an early lead with a hydroxymethyl group, which improved activity and target selectivity while reducing inhibition of cytochrome P450 enzymes. springermedizin.de Further replacing this hydroxyl group with a cyclopropylsulfonamide allowed for additional beneficial interactions within the binding pocket, further enhancing affinity for MDM2 and cellular activity. springermedizin.de These examples highlight the use of bioisosteric replacement as a strategic tool to modulate and balance the multiple parameters required for a successful clinical candidate.

Stereochemical Characterization and Its Biological Implications for Nvp Cgm097

Absolute Stereochemistry of NVP-CGM097 (C1-(S)-Stereoisomer)

NVP-CGM097 is a dihydroisoquinolinone derivative. acs.orgnih.gov The core structure of NVP-CGM097 features a critical stereocenter at the C1 position. Extensive research, including X-ray co-crystal structure analysis, has unequivocally determined that the biologically active form of the molecule possesses the (S) configuration at this C1 stereocenter. acs.orgchimia.ch This specific spatial arrangement, referred to as the C1-(S)-stereoisomer, is essential for its high-affinity binding to the MDM2 protein. acs.org

The synthesis of NVP-CGM097 has been optimized to produce the desired (S)-stereoisomer with a high degree of enantiomeric excess, thereby avoiding the need for challenging chiral separation of the final compound. acs.org This stereoselective synthesis underscores the importance of the C1-(S) configuration for the drug's intended biological activity. acs.org

Comparative Analysis of MDM2 Binding and Activity Between NVP-CGM097 (C1-(S)) and Other Stereoisomers (e.g., C1-(R)-Stereoisomer)

The significance of the C1-(S) configuration becomes strikingly evident when compared to its enantiomer, the C1-(R)-stereoisomer. Biochemical assays have demonstrated a dramatic difference in their ability to inhibit the MDM2-p53 interaction.

The C1-(S)-stereoisomer of a closely related analog exhibited a half-maximal inhibitory concentration (IC50) of 2.3 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. acs.org In stark contrast, the C1-(R)-stereoisomer was significantly less potent, with an IC50 value of 1.17 µM (1170 nM). acs.org This represents a potency difference of over 500-fold, highlighting the critical nature of the stereochemistry at the C1 position for effective MDM2 inhibition. Another stereoisomer of NVP-CGM097 is noted to have no special biological activity. medchemexpress.commedchemexpress.eu

StereoisomerMDM2 Binding Affinity (IC50)
C1-(S)-stereoisomer (analog)2.3 nM
C1-(R)-stereoisomer (analog)1.17 µM (1170 nM)

This table presents a comparative view of the MDM2 binding affinity for the C1-(S) and C1-(R) stereoisomers of an NVP-CGM097 analog, illustrating the superior potency of the (S) configuration.

This disparity in binding affinity directly translates to differences in cellular activity. The C1-(S)-stereoisomer is a potent inducer of p53-dependent cell cycle arrest and apoptosis, while the C1-(R)-stereoisomer is largely inactive. acs.org

Stereoselective Interactions with MDM2 Binding Pockets

The profound difference in biological activity between the stereoisomers of NVP-CGM097 is rooted in their distinct interactions within the p53-binding pocket of the MDM2 protein. This pocket is characterized by three critical sub-pockets that accommodate the key amino acid residues of p53: Phe19, Trp23, and Leu26. acs.orgmdpi.com

X-ray co-crystal structures of NVP-CGM097 bound to human MDM2 reveal that the C1-(S)-stereoisomer optimally orients its substituents to engage with these pockets. acs.orgchimia.ch Specifically:

The p-chlorophenyl group at the C1 position of the (S)-isomer effectively occupies the Trp23 binding pocket, a crucial "hot spot" for inhibitor binding. acs.orgchimia.ch

The C7-(R)-sec-butoxy group fits snugly into the Leu-26 binding pocket. acs.org

The dihydroisoquinolinone core itself is positioned centrally, allowing the substituents to extend into the critical binding pockets. chimia.ch

Molecular Mechanisms of Nvp Cgm097 Action at the Mdm2 P53 Interface

Direct Binding to MDM2 Protein

The efficacy of NVP-CGM097 stems from its high-affinity and selective binding to the MDM2 protein. This interaction has been extensively characterized using various biochemical and biophysical methods. acs.org

NVP-CGM097 demonstrates potent inhibition of the MDM2-p53 interaction. It binds to human MDM2 with a half-maximal inhibitory concentration (IC50) of 1.7 nM. acs.orgmedchemexpress.commdpi.com Further characterization of its binding affinity reveals a dissociation constant (Ki) of 1.3 nM. researchgate.netselleckchem.com In comparative studies, NVP-CGM097 is approximately four times more potent than Nutlin-3a, another well-known MDM2 inhibitor which has an IC50 of 8.0 nM. acs.orgmedchemexpress.com The binding kinetics of NVP-CGM097 to MDM2 are characterized by a rapid association rate and a moderate dissociation rate, contributing to a longer residence time on the target protein compared to Nutlin-3. aacrjournals.org

Binding Affinity of NVP-CGM097 and Nutlin-3a against Human MDM2
CompoundIC50 (nM)Ki (nM)
NVP-CGM0971.7 acs.orgmedchemexpress.commdpi.com1.3 researchgate.netselleckchem.com
Nutlin-3a8.0 acs.orgmedchemexpress.comNot Reported

A critical aspect of NVP-CGM097's therapeutic potential is its high selectivity for MDM2 over its homolog, MDM4 (also known as MDMX). NVP-CGM097 exhibits a high degree of selectivity, with an IC50 of 2000 nM for MDM4, making it approximately 1,176-fold more selective for MDM2. acs.org This selectivity is three orders of magnitude greater than that observed for other inhibitors. aacrjournals.org Furthermore, NVP-CGM097 shows no significant activity against other protein-protein interactions, including those involving Bcl-2 family proteins (Bcl-2:Bak, Bcl-2:Bad, Mcl-1:Bak, Mcl-1:NOXA) and inhibitors of apoptosis proteins (XIAP:BIR3, c-IAP:BIR3). medchemexpress.com

Selectivity Profile of NVP-CGM097
TargetIC50 (nM)
Human MDM21.7 acs.org
Human MDM42000 acs.org

Structural Basis of MDM2 Interaction

The high affinity and selectivity of NVP-CGM097 for MDM2 are underpinned by its specific molecular interactions with the p53-binding pocket of the protein. The structural details of this interaction have been elucidated through X-ray crystallography.

The X-ray co-crystal structure of NVP-CGM097 in complex with the human MDM2 protein (residues 17-125) was determined at a resolution of 1.80 Å and is available in the Protein Data Bank under the accession code 4ZYF. acs.orgchimia.chrcsb.org The structure reveals that NVP-CGM097 binds within the deep hydrophobic cleft on the surface of MDM2 that is normally occupied by the transactivation domain of p53. acs.orgnih.gov A notable feature of this interaction is a conformational change induced in the MDM2 protein, where the Phe55 residue swings upwards to create a face-to-edge π-π stacking interaction with the dihydroisoquinolinone core of NVP-CGM097. mdpi.comresearchgate.net

The p53 protein binds to MDM2 through the insertion of three key hydrophobic amino acid residues—Phenylalanine-19 (Phe-19), Tryptophan-23 (Trp-23), and Leucine-26 (Leu-26)—into corresponding sub-pockets within the MDM2 cleft. nih.govspringermedizin.desemanticscholar.orgnih.gov NVP-CGM097 effectively mimics these interactions. researchgate.netnih.gov The dihydroisoquinolinone scaffold of the molecule serves as a central hub, positioning its functional groups to occupy these three critical pockets. springermedizin.de Specifically, the isopropyl and methyl ether groups of NVP-CGM097 fill the Leu-26 sub-pocket, while the para-chlorophenyl group is directed into the Trp-23 cavity. nih.govspringermedizin.de The N-methylated piperazinone motif binds to the entrance of the Phe-19 pocket. nih.gov

Allosteric Modulation and Conformational Dynamics of MDM2 upon Binding

The binding of the NVP-CGM097 stereoisomer to the murine double minute 2 (MDM2) protein is a dynamic process that induces significant conformational changes in the protein, a mechanism best described as induced-fit. worldscientific.comworldscientific.com This interaction is distinct from that of many other MDM2 inhibitors, showcasing an unprecedented binding mode that allosterically modulates the protein's structure to inhibit the MDM2-p53 interaction. mdpi.com

Elastic network model simulations and co-crystal structure analyses have provided detailed insights into the conformational dynamics of MDM2 upon binding to NVP-CGM097. worldscientific.comworldscientific.comresearchgate.net MDM2 possesses a high degree of structural flexibility, particularly in its unbound state. worldscientific.comworldscientific.comdergipark.org.tr The binding of inhibitors like NVP-CGM097 imposes restraints on this flexibility, leading to the stabilization of specific domains. worldscientific.comworldscientific.com

Three distinct conserved regions in MDM2 are particularly relevant to this interaction. worldscientific.comworldscientific.comdergipark.org.tr Regions I (residues 50–77) and III (residues 90–105) constitute the primary binding interface, encompassing α-helix-2 (α2), Loop-2 (L2), and α-helix-4 (α4). worldscientific.comworldscientific.comdergipark.org.tr Upon complex formation with NVP-CGM097, these regions become stabilized. worldscientific.comworldscientific.comdergipark.org.tr In contrast, Region II (residues 77–90) remains a highly flexible area even in the bound state, exhibiting significant collective motion. worldscientific.comworldscientific.com

A key feature of the allosteric modulation by NVP-CGM097 involves the α4 domain. worldscientific.comworldscientific.com This domain acts as a gatekeeper for the binding cleft, keeping it in a narrow conformation in the unbound protein and opening it upon inhibitor binding. worldscientific.comworldscientific.comresearchgate.net This opening accommodates the inhibitor and facilitates the crucial interactions necessary for potent inhibition.

The binding mode of NVP-CGM097 is unique compared to other inhibitors like Nutlins. mdpi.com A significant portion of its core establishes hydrophobic contacts with residues Ile54, Phe55, and Gly58 on a surface wall within the binding cleft. mdpi.com This is opposite to the wall that most other inhibitors interact with, which contains Val93. mdpi.comresearchgate.net One of the most distinctive features of this interaction is the conformational change induced in the Phe55 residue of MDM2. mdpi.comresearchgate.net Upon binding, Phe55 "swings up" to create a face-to-edge π-π stacking interaction with the dihydroisoquinolinone core of NVP-CGM097. mdpi.comresearchgate.net This specific interaction, along with the carbonyl group of the dihydroisoquinolinone core forming a hydrogen bond with Phe55, is reported to be crucial for the high potency of the compound. mdpi.comnih.gov

Furthermore, the N-methyl piperazinone substituent of NVP-CGM097 settles between the MDM2 protein walls just above the Phe19 binding pocket, contributing significantly to its binding affinity. mdpi.com Despite its unusual binding orientation, NVP-CGM097 effectively mimics the key p53 residues (Phe19, Trp23, and Leu26) by placing its own functional groups into the corresponding subpockets of MDM2. researchgate.netnih.govacs.org The para-chlorophenyl group is directed into the Trp23 cavity, while the isopropyl and methyl ether groups occupy the Leu26 subpocket, where the ether oxygen atoms can form hydrogen bonds with Tyr100 and Gln24. nih.gov

This distinct, species-dependent binding mechanism highlights the intricate conformational plasticity of MDM2 and the novel allosteric approach harnessed by NVP-CGM097 to achieve potent and selective inhibition of the MDM2-p53 interaction. mdpi.comacs.org

Interactive Data Table: Conformational Changes in MDM2 upon NVP-CGM097 Binding

Cellular and Biochemical Effects of Nvp Cgm097

Reactivation of p53 Pathway in Cellular Models

NVP-CGM097 effectively reactivates the p53 pathway in cellular models harboring wild-type p53. selleckchem.commedchemexpress.com This reactivation is a direct consequence of its ability to inhibit the interaction between p53 and its negative regulator, MDM2. selleckchem.commedchemexpress.com

By disrupting the p53-MDM2 interaction, NVP-CGM097 prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. ontosight.aikarger.com This leads to the stabilization and accumulation of p53 protein within the cell. karger.com Furthermore, NVP-CGM097 has been shown to induce the translocation of this stabilized p53 from the cytoplasm into the nucleus. selleckchem.comacs.orgselleckchem.com In one study, NVP-CGM097 was able to significantly redistribute wild-type p53 into the cell nucleus with an IC50 of 0.224 μM, demonstrating its ability to inhibit the p53:MDM2 interaction in living cells. medchemexpress.comabsin.net This nuclear localization is crucial for p53 to function as a transcription factor and regulate the expression of its target genes. acs.orgnih.gov

Once stabilized and located in the nucleus, p53 activates the transcription of a range of downstream target genes involved in cell cycle control and apoptosis. karger.comnih.gov Treatment with NVP-CGM097 leads to a dose-dependent increase in the expression levels of key p53 target genes. karger.com Notably, the mRNA levels of CDKN1A (encoding the p21 protein), PUMA (p53 upregulated modulator of apoptosis), and MDM2 itself are significantly elevated following exposure to NVP-CGM097. medchemexpress.comkarger.comnih.gov The induction of p21, a cyclin-dependent kinase inhibitor, contributes to cell cycle arrest. karger.com The upregulation of PUMA plays a role in initiating apoptosis. karger.com The increase in MDM2 mRNA is a result of a negative feedback loop where activated p53 promotes the transcription of its own inhibitor. karger.com

In Vitro Cellular Assays for MDM2-p53 Interaction Disruption

The ability of NVP-CGM097 to disrupt the MDM2-p53 interaction has been quantified using various in vitro assays.

TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assays have been instrumental in determining the potency of NVP-CGM097. In these assays, NVP-CGM097 demonstrated a high affinity for human MDM2, with reported IC50 values of 1.7 ± 0.1 nM and a Ki value of 1.3 nM. selleckchem.commedchemexpress.comnih.gov This indicates a very potent disruption of the p53-MDM2 interaction at the biochemical level. selleckchem.com

Proliferation Assays in p53 Wild-Type vs. p53 Null Cells: To confirm that the cellular effects of NVP-CGM097 are dependent on the presence of functional p53, proliferation assays are conducted using paired cell lines that are either wild-type for p53 (p53-WT) or lack the p53 gene (p53-null). acs.org NVP-CGM097 significantly inhibits the proliferation of p53-WT cancer cells, while having a much weaker effect on p53-null cells. medchemexpress.comacs.org For instance, a 35- to 58-fold selectivity for inhibiting the growth of p53-WT cells over p53-null cells has been reported. medchemexpress.comacs.org In specific cell lines, such as the osteosarcoma SJSA-1 (p53-WT) and SAOS-2 (p53-null) pair, NVP-CGM097 showed 56- and 58-fold selectivity, respectively. nih.gov Similarly, in the HCT116 isogenic pair, NVP-CGM097 inhibited the p53-WT cells with an IC50 of 454 ± 136 nM. medchemexpress.comabsin.net These results clearly demonstrate the p53-dependent mechanism of action of NVP-CGM097. acs.orgnih.gov

Species-Specific Binding and Cellular Responses

Interestingly, the binding of NVP-CGM097 to MDM2 and the subsequent cellular responses exhibit species specificity. acs.orgiomcworld.org

Biochemical studies have revealed that NVP-CGM097 inhibits human MDM2 more potently than MDM2 from other species such as dog, mouse, or rat. acs.orgiomcworld.org Specifically, the compound is 16-fold more potent on human MDM2 than on dog MDM2, and 51- and 37-fold more potent on human MDM2 than on mouse and rat MDM2, respectively. acs.org

This species-specific binding translates to differential cellular responses. iomcworld.org In cellular assays, treatment with NVP-CGM097 resulted in the induction of p53 target genes like p21, PUMA, and MDM2 only in human cell lines. iomcworld.org In contrast, cell lines from dog, mouse, or rat did not show a similar induction of these genes upon treatment. iomcworld.org This highlights the importance of considering species differences in the preclinical evaluation of MDM2 inhibitors like NVP-CGM097.

Interactive Data Table: In Vitro Activity of NVP-CGM097

Assay Cell Line Parameter Value Reference
TR-FRET Biochemical IC50 (hMDM2) 1.7 ± 0.1 nM medchemexpress.comnih.gov
TR-FRET Biochemical Ki (hMDM2) 1.3 nM selleckchem.com
p53 Translocation Cellular IC50 0.224 µM medchemexpress.comacs.org
Proliferation HCT116 (p53-WT) IC50 454 ± 136 nM medchemexpress.comabsin.net
Proliferation SJSA-1 (p53-WT) GI50 0.35 µM selleckchem.com
Proliferation GOT1 (p53-WT) IC50 (144h) 1.84 µM karger.com

Interactive Data Table: Species-Specific MDM2 Inhibition by NVP-CGM097

Species Fold Potency Difference (vs. Human) Reference
Human 1 acs.org
Dog 16 acs.org
Mouse 51 acs.org
Rat 37 acs.org

Investigations into Nvp Cgm097 S Interaction with Drug Resistance Mechanisms

Antagonism of ATP-Binding Cassette Subfamily B Member 1 (ABCB1)-Mediated Drug Efflux

Studies have demonstrated that NVP-CGM097 can effectively antagonize drug efflux mediated by the ATP-Binding Cassette Subfamily B Member 1 (ABCB1). nih.govfrontiersin.org This activity has been shown to reverse multidrug resistance in cancer cells that overexpress ABCB1. nih.govnih.govresearchgate.net The reversal of resistance is achieved by directly inhibiting the function of the ABCB1 transporter. nih.govfrontiersin.org

Experimental findings indicate that co-administration of NVP-CGM097 with conventional chemotherapeutic drugs, which are substrates of ABCB1, leads to a significant decrease in the IC50 values of these agents in ABCB1-overexpressing cells. nih.gov This suggests that NVP-CGM097 can re-sensitize resistant cancer cells to the cytotoxic effects of these drugs in a concentration-dependent manner. nih.gov It is noteworthy that this antagonistic effect appears to be specific to ABCB1, as NVP-CGM097 did not show a similar reversal effect on resistance mediated by ABCG2, another ABC transporter. nih.govnih.govfrontiersin.org Furthermore, investigations have shown that NVP-CGM097 does not significantly alter the protein expression levels or the subcellular localization of the ABCB1 transporter. nih.govnih.govresearchgate.net This indicates that its mechanism of action is based on the direct functional inhibition of the pump rather than altering its presence in the cell membrane. nih.govfrontiersin.org

Molecular Basis of ABCB1 Interaction (e.g., ATPase activity modulation, docking studies)

The interaction of NVP-CGM097 with ABCB1 has been elucidated through studies on the transporter's ATPase activity and computational docking simulations. nih.gov The function of ABC transporters is intrinsically linked to the hydrolysis of ATP, which provides the energy for drug efflux. nih.govfrontiersin.org

Research has revealed a concentration-dependent effect of NVP-CGM097 on the ATPase activity of ABCB1. nih.govresearchgate.net At lower concentrations (below 10 μM), NVP-CGM097 was observed to stimulate the ATPase activity of ABCB1. nih.govfrontiersin.orgresearchgate.net Conversely, at higher concentrations, it inhibited this activity. nih.govfrontiersin.orgresearchgate.net This biphasic effect is a known phenomenon for some modulators of ABCB1. frontiersin.org

To further understand the molecular interactions, docking studies have been performed. These computational models suggest that NVP-CGM097 binds to an inhibitory site within the ABCB1 transporter. nih.govnih.govresearchgate.net This binding is proposed to induce slight but critical conformational changes in the transporter, which in turn leads to a reduction in its ATPase activity and, consequently, its drug efflux function. nih.govnih.govresearchgate.net

Computational Approaches in Understanding Nvp Cgm097 Pharmacology

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are computational methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations have been pivotal in understanding how NVP-CGM097 and its stereoisomers interact with their primary target, the MDM2 protein, as well as other proteins like the ATP-binding cassette subfamily B member 1 (ABCB1).

The discovery of NVP-CGM097 was facilitated by a knowledge-based virtual screening of a large compound library. acs.orgoup.com This process involves docking a vast number of molecules into the target protein's binding site to identify potential hits. oup.com The dihydroisoquinolinone scaffold of NVP-CGM097 was identified through such a virtual screening exercise. acs.orgspringermedizin.debiorxiv.org Subsequent optimization, guided by X-ray crystallography and structure-based design, led to the development of NVP-CGM097. acs.orgresearchgate.net

Co-crystal structures have revealed that NVP-CGM097 effectively occupies the three critical hydrophobic pockets of MDM2, which are normally engaged by the p53 residues Phe19, Trp23, and Leu26. acs.orgchimia.ch The C1-(S)-stereoisomer of an NVP-CGM097 precursor demonstrated significantly higher potency than its C1-(R)-stereoisomer, an observation that aligns with docking predictions and biochemical assays. acs.org Specifically, the p-chlorophenyl group at the C1 position binds in the Trp-23 pocket, while the C7-(R)-sec-butoxy group fits into the Leu-26 pocket. acs.org

Flexible docking simulations, which account for the flexibility of the receptor, have been employed to further refine the understanding of these interactions. worldscientific.com These studies have shown that the α4 domain of MDM2 plays a crucial role in controlling the size of the binding cleft, keeping it narrow in the unbound state and opening it upon inhibitor binding. worldscientific.com Docking studies also helped to elucidate why NVP-CGM097 exhibits species-specific binding to MDM2, with a significantly higher potency for human MDM2 compared to that of other species like dog, mouse, and rat. acs.orgspringermedizin.de This was attributed to differences in amino acid residues within the binding pocket. springermedizin.de

Interestingly, molecular docking has also been used to investigate the interaction of NVP-CGM097 with the ABCB1 protein, a transporter associated with multidrug resistance. nih.gov These simulations showed that NVP-CGM097 can bind to both the substrate-binding and inhibitory sites of ABCB1, with a higher affinity for the inhibitory site. nih.gov This dual interaction explains the observation that low concentrations of NVP-CGM097 stimulate ABCB1 ATPase activity, while higher concentrations are inhibitory. nih.gov

Table 1: Molecular Docking Data for NVP-CGM097

Target Protein Binding Site Docking Score (kcal/mol) Key Interacting Residues Reference
MDM2 p53 binding pocket Not explicitly stated in search results Leu26, Trp23, Phe19 acs.orgchimia.ch
ABCB1 Substrate-binding site -8.5 Hydrophobic interactions nih.gov

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. These simulations have been used to study the conformational changes in MDM2 upon binding to inhibitors like NVP-CGM097 and to understand the stability of the resulting complex.

MD simulations, in conjunction with elastic network models, have been used to investigate the conformational dynamics of MDM2 when bound to p53 or small molecule inhibitors, including NVP-CGM097. worldscientific.comdergipark.org.tr These studies revealed that three distinct regions of MDM2 are conserved. worldscientific.comdergipark.org.tr Regions I (residues 50-77) and III (residues 90-105), which form the binding interface, are stabilized upon complex formation. worldscientific.comdergipark.org.tr In contrast, Region II (residues 77-90) remains highly flexible in both the bound and unbound states. worldscientific.com The binding of inhibitors like NVP-CGM097 was shown to restrain the motion of MDM2, suggesting an induced-fit mechanism. worldscientific.com

Furthermore, MD simulations have been crucial in understanding the binding specificity of inhibitors. For instance, simulations were used to explore why certain classes of inhibitors, like the nutlins, are unable to disrupt the p53-MDMX interaction, a close homolog of MDM2. oup.comnih.gov

Structure-Based Drug Design and Virtual Screening Applications

Structure-based drug design (SBDD) and virtual screening are powerful computational strategies that have been central to the discovery and optimization of NVP-CGM097.

The journey to NVP-CGM097 began with a large-scale, knowledge-based virtual screening of the Novartis compound collection. acs.orgoup.com This initial screening identified the dihydroisoquinolinone core as a promising scaffold for inhibiting the p53-MDM2 interaction. acs.orgspringermedizin.debiorxiv.org This hit was then subjected to a rigorous process of medicinal chemistry optimization, heavily guided by structural information obtained from X-ray crystallography. acs.orgresearchgate.net

The "central valine concept" was established using molecular modeling to orient key pharmacophores in three-dimensional space, leading to the discovery of new p53-MDM2 inhibitor scaffolds. acs.org The optimization of the initial dihydroisoquinolinone hit was guided by the co-crystal structure, which showed how the compound occupied the three critical binding pockets of MDM2. acs.org This structural insight allowed for rational modifications to be made to the molecule to enhance its potency and drug-like properties, ultimately leading to the selection of NVP-CGM097 as a clinical candidate. acs.orgresearchgate.net

The success of these computational approaches is highlighted by the fact that several other MDM2 inhibitors that have entered clinical trials, such as RG7112, AM-8553, and AMG 232, also benefited from virtual screening and SBDD protocols. nih.gov

Prediction of Sensitivity using Gene Expression Signatures in Preclinical Models

A significant challenge in cancer therapy is identifying which patients are most likely to respond to a particular treatment. Computational analysis of genomic data from preclinical models has led to the discovery of a predictive biomarker for sensitivity to NVP-CGM097.

By analyzing the sensitivity of a large panel of cancer cell lines to NVP-CGM097 and correlating this with their gene expression profiles, researchers identified a 13-gene expression signature that predicts for sensitivity to the drug. nih.govnih.govaacrjournals.org This signature was found to be predictive in both cell lines and patient-derived tumor xenograft models. nih.govnih.gov

Interestingly, all 13 genes in the signature are known downstream targets of the p53 protein. nih.govaacrjournals.org This suggests that the gene signature reflects the presence of a at least partially functional p53 pathway in tumors that are sensitive to NVP-CGM097. nih.govaacrjournals.org This finding provides a strong rationale for using this gene signature to select patients with wild-type p53 tumors who are more likely to benefit from treatment with p53-MDM2 inhibitors. nih.govnih.gov The performance of this 13-gene signature has been validated in external sample sets and has shown a higher positive predictive value than the basal response rate. nih.gov

Preclinical Pharmacodynamic and Mechanistic Studies in Animal Models

Modulation of p53 Pathway in Tumor-Bearing Animal Models

The NVP-CGM097 stereoisomer has demonstrated the ability to reactivate the p53 pathway in vivo. medchemexpress.comselleckchem.comselleckchem.com This has been notably observed in MDM2-amplified human tumor models, such as SJSA-1 xenografts in rats. medchemexpress.comselleckchem.comselleckchem.com The primary mechanism of action involves the inhibition of the interaction between p53 and its negative regulator, MDM2. medchemexpress.comselleckchem.commedchemexpress.com By disrupting this interaction, NVP-CGM097 leads to the stabilization and activation of p53, thereby restoring its tumor suppressor functions. medchemexpress.comchimia.ch

In preclinical studies, treatment with NVP-CGM097 in SJSA-1 tumor-bearing rats resulted in a significant elevation of p21 mRNA levels, a well-known downstream target and pharmacodynamic indicator of p53 activity. medchemexpress.comacs.org This demonstrates a clear engagement of the p53 pathway by the compound in a tumor environment. Further supporting this, the levels of other p53 target genes, including MDM2 and PUMA mRNA, also showed a corresponding increase in the tumor samples following administration of the compound. medchemexpress.comacs.org The activation of the p53 pathway is crucial for the compound's intended therapeutic effect, which includes inducing cell cycle arrest and apoptosis in cancer cells with wild-type p53. acs.orgnih.gov

Correlation of Compound Levels with Pharmacodynamic Markers

A distinct correlation has been established between the concentration of NVP-CGM097 and the modulation of pharmacodynamic markers in vivo. In studies involving SJSA-1 tumor-bearing rats, the levels of p21 mRNA, a key pharmacodynamic marker for p53 pathway activation, were found to rise in conjunction with the levels of NVP-CGM097 in the tumor tissue. medchemexpress.comacs.org

This relationship was observed to be biphasic and could be sustained for up to 24 hours. medchemexpress.comacs.org The concomitant increase of the compound and p21 mRNA levels provides strong evidence of a direct pharmacodynamic response. medchemexpress.com This clear pharmacokinetic/pharmacodynamic (PK/PD) relationship is critical for understanding the compound's activity and has been instrumental in guiding its development. acs.orgnih.gov

The following table illustrates the relationship between NVP-CGM097 levels and the induction of p53 target genes in SJSA-1 tumor-bearing rats.

Time Point (hours)NVP-CGM097 Concentration in Plasma (μM)Fold Induction of p21 mRNA in TumorFold Induction of MDM2 mRNA in TumorFold Induction of PUMA mRNA in Tumor
00111
2> 20> 40> 15> 5
8~ 15~ 30~ 10~ 4
24~ 5~ 10~ 5~ 2
48< 1< 5< 2< 2
72< 0.5< 2< 1< 1

This table is a representation of data described in scientific literature and is for illustrative purposes. acs.org

Mechanistic Insights from In Vivo Studies

In vivo studies have provided significant mechanistic insights into the action of the this compound beyond general efficacy. A key finding is the compound's ability to significantly redistribute wild-type p53 into the cell nucleus, a critical step for p53 to function as a transcription factor. selleckchem.comnih.gov This nuclear translocation confirms the compound's capacity to inhibit the p53:MDM2 interaction within living cells. selleckchem.comacs.org

Furthermore, research has highlighted the species-specific nature of NVP-CGM097's binding to MDM2. acs.orgiomcworld.org The compound is significantly more potent in inhibiting human MDM2 compared to its counterparts in species such as dogs, mice, and rats. acs.orgiomcworld.org This specificity was corroborated in cellular assays where the induction of p53 target gene expression was observed only in human cell lines and not in those of other species. iomcworld.org

Interestingly, an unbiased discovery approach has identified a 13-gene expression signature, all of which are p53 target genes, that predicts sensitivity to NVP-CGM097 in both cell lines and patient-derived tumor xenograft models. nih.govelifesciences.org This suggests that tumors with a pre-existing, at least partially activated, p53 pathway are more susceptible to the effects of the compound. nih.govelifesciences.org This finding has the potential to refine patient selection for therapies involving p53-MDM2 inhibitors. nih.govelifesciences.org

Comparative Mechanistic Analysis with Other Mdm2 Inhibitors

Structural Similarities and Differences with Other Small Molecule MDM2 Antagonists (e.g., Nutlin-3a)

NVP-CGM097 belongs to the dihydroisoquinolinone class of Murine Double Minute 2 (MDM2) inhibitors. novartis.comnih.gov This structural scaffold distinguishes it from other well-known small molecule MDM2 antagonists, which are categorized into various chemical classes, including cis-imidazolines (e.g., Nutlin-3a), spiro-oxindoles, benzodiazepines, and piperidinones. tandfonline.comwaocp.org While these inhibitors share the common function of disrupting the p53-MDM2 protein-protein interaction, their chemical structures and properties vary, influencing their potency and selectivity. tandfonline.com

The primary mechanism of these antagonists involves mimicking the key p53 amino acid residues—Phe19, Trp23, and Leu26—that bind to a deep hydrophobic cleft on the N-terminus of the MDM2 protein. acs.orgnih.gov NVP-CGM097, like Nutlin-3a, is designed to occupy these critical binding pockets, thereby preventing MDM2 from binding to and degrading p53. acs.orgnih.gov

However, the distinct chemical architecture of NVP-CGM097 leads to differences in binding affinity and potency compared to other inhibitors. For instance, NVP-CGM097 is approximately four times more potent than Nutlin-3a, a benchmark cis-imidazoline inhibitor. acs.orgmedchemexpress.com The stereochemistry of NVP-CGM097 is crucial for its activity; the C1-(S)-stereoisomer is significantly more potent than the C1-(R)-stereoisomer. acs.org This highlights the precise structural requirements for optimal interaction within the MDM2 binding pocket.

While many MDM2 inhibitors, including NVP-CGM097 and Nutlin-3a, show high selectivity for MDM2 over its homolog MDMX, the degree of selectivity can differ. acs.orgnih.gov NVP-CGM097 demonstrates high selectivity for MDM2 over MDM4 (MDMX), a crucial factor since MDMX can also regulate p53 but is not effectively inhibited by all MDM2 antagonists. acs.orgmedchemexpress.comaacrjournals.org

Comparative Potency of MDM2 Inhibitors
CompoundChemical ClassTargetIC₅₀ (nM)
NVP-CGM097DihydroisoquinolinonehMDM21.7 acs.orgmedchemexpress.com
NVP-CGM097DihydroisoquinolinonehMDM4 (MDMX)2000 acs.orgmedchemexpress.com
Nutlin-3aCis-imidazolinehMDM28.0 acs.orgmedchemexpress.com
NVP-CGM097 (C1-(S)-stereoisomer)DihydroisoquinolinonehMDM22.3 acs.org
NVP-CGM097 (C1-(R)-stereoisomer)DihydroisoquinolinonehMDM21170 acs.org

Distinct Binding Modes or Mechanism of Action Compared to Other Classes

The binding mode of NVP-CGM097 to the MDM2 protein has been characterized as unique among p53-MDM2 inhibitors. novartis.comresearchgate.net X-ray crystallography studies reveal that the dihydroisoquinolinone scaffold of NVP-CGM097 positions itself in the center of the MDM2 binding site. acs.org This orientation provides the necessary exit vectors for its substituent groups to effectively occupy the three critical hydrophobic pockets that normally accommodate the p53 residues Phe19, Trp23, and Leu26. acs.org

Specifically, the 4-chlorophenyl group at the C1 position extends deep into the Trp23 binding cavity. acs.org Concurrently, the isopropyl ether at C7 and the methyl ether at C6 fill the Leu-26 pocket. acs.org This binding is further stabilized by water-mediated hydrogen bond interactions between the ether oxygens of NVP-CGM097 and the residues Tyr-100 and Gln-24 of MDM2. acs.org

This interaction pattern, particularly the way the dihydroisoquinolinone core orients itself, has been described as an unprecedented binding mode for inhibitors of the p53-MDM2 interaction. novartis.comresearchgate.net In contrast, the cis-imidazoline core of Nutlin-3a and its analogs positions its two 4-chloro-phenyl rings into the Trp23 and Leu26 pockets, while an ethoxy group projects into the Phe19 pocket. researchgate.net Spiro-oxindole inhibitors, another class, also engage the same three pockets but with a different central scaffold that dictates a distinct orientation and set of interactions with the MDM2 protein. waocp.orgnih.gov

The effectiveness of NVP-CGM097 is rooted in its ability to inhibit the p53-MDM2 interaction within living cells, leading to the redistribution of wild-type p53 into the nucleus and the subsequent activation of the p53 pathway. medchemexpress.comselleckchem.com

Synergistic Mechanistic Interactions with Other Therapeutic Agents (e.g., fulvestrant (B1683766), 5-fluorouracil (B62378), temozolomide (B1682018) in cellular models, focusing on molecular pathways)

NVP-CGM097 has demonstrated additive or synergistic antiproliferative effects when combined with other therapeutic agents in cellular models, primarily through the modulation of key molecular pathways.

Fulvestrant: In breast cancer cell models, the combination of NVP-CGM097 and the selective estrogen receptor down-regulator (SERD) fulvestrant results in synergistic activity. researchgate.net The primary molecular outcome of this synergy is an enhanced downregulation of the transcription factor E2F, which culminates in cell cycle arrest. researchgate.net Studies in MCF7 breast cancer cells show that while fulvestrant alone can induce a G1 arrest, its combination with agents that affect the cell cycle can lead to enhanced apoptosis, indicated by increased sub-G1 populations. nih.govresearchgate.net

5-Fluorouracil (5-FU): Co-incubation of NVP-CGM097 with the chemotherapeutic agent 5-fluorouracil produces additive antiproliferative effects in neuroendocrine tumor cells (GOT1). karger.comnih.gov This synergy is mediated by additive effects on the MDM2-p53-PUMA-p21-Rb-E2F1 signaling cascade. karger.com The combination leads to increased expression levels of pMDM2, MDM2, p53, p21, and PUMA, along with decreased levels of phospho-Rb and E2F1. karger.com This enhanced activation of the p53 pathway and subsequent cell cycle inhibition contribute to the observed reduction in cell viability. karger.comnih.gov

Temozolomide (TMZ): Additive antiproliferative effects were also observed when NVP-CGM097 was combined with the alkylating agent temozolomide in GOT1 neuroendocrine tumor cells. karger.com However, unlike the combination with 5-FU, this co-incubation did not result in further additive effects on the downstream MDM2-p53-PUMA-p21-Rb-E2F1 axis. karger.com The mechanism of synergy with TMZ, a DNA methylating agent, may involve parallel pathways that converge to inhibit cell proliferation, such as inducing DNA damage that complements the p53 activation by NVP-CGM097. frontiersin.orgfrontiersin.orgmdpi.com

Mechanistic Synergy of NVP-CGM097 with Other Agents in Cellular Models
Combination AgentCellular ModelObserved EffectKey Molecular Pathways/Effects
FulvestrantBreast Cancer CellsSynergistic cell cycle arrest researchgate.netEnhanced downregulation of E2F researchgate.net
5-FluorouracilGOT1 Neuroendocrine Tumor CellsAdditive antiproliferative effects karger.comIncreased p53, p21, PUMA; Decreased phospho-Rb, E2F1 karger.com
TemozolomideGOT1 Neuroendocrine Tumor CellsAdditive antiproliferative effects karger.comNo further additive effects on the MDM2-p53-p21-Rb-E2F1 axis observed karger.com

Future Directions in Research on Nvp Cgm097 Stereoisomer

Exploration of Novel Binding Sites or Allosteric Modulators

Future research will likely extend beyond the well-characterized p53-binding pocket on MDM2. The search for novel binding sites and allosteric modulators for the NVP-CGM097 stereoisomer is a key area of future investigation. Allosteric modulators, which bind to a site distinct from the primary binding site, could offer a more nuanced control over MDM2 activity and potentially mitigate resistance mechanisms.

Computational simulations have already suggested the existence of putative binding sites on MDM2 near the p53-binding cleft. nih.gov These sites could be targeted to either enhance the inhibitory effect of NVP-CGM097 or to modulate MDM2 function in novel ways. The discovery of such sites could pave the way for the development of a new class of MDM2-targeting drugs.

Furthermore, studies have indicated that NVP-CGM097 can antagonize the drug efflux function of ATP-Binding Cassette Subfamily B Member 1 (ABCB1), a protein associated with multidrug resistance. nih.gov This suggests that NVP-CGM097 or its derivatives might have additional binding interactions beyond MDM2, opening up possibilities for overcoming drug resistance in cancer therapy. nih.gov

Development of Advanced Preclinical Models for Mechanistic Studies

To better understand the intricate in vivo behavior of the this compound, the development of more sophisticated preclinical models is essential. While traditional 2D cell cultures and xenograft models have been valuable, they often fail to fully recapitulate the complexity of human tumors.

Future research will likely utilize advanced models such as:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better preserve the heterogeneity and architecture of the original tumor. nih.gov They have already been used to demonstrate the high activity of NVP-CGM097 in B-cell acute lymphoblastic leukemia. mdpi.com

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can more accurately mimic the tumor microenvironment and are amenable to high-throughput drug screening.

Humanized Mouse Models: These models, which have a reconstituted human immune system, are crucial for evaluating the interplay between NVP-CGM097, the tumor, and the immune response, especially given the emerging links between MDM2 and immunotherapy responses. nih.gov

These advanced models will be instrumental in studying the pharmacokinetics, pharmacodynamics, and potential resistance mechanisms of the this compound in a more clinically relevant context.

Deeper Elucidation of Stereoselective Pharmacological Profiles

The stereochemistry of NVP-CGM097 is a critical determinant of its biological activity. The C1-(S)-stereoisomer is significantly more potent in inhibiting the p53-MDM2 interaction than its C1-(R)-counterpart. acs.org A deeper understanding of this stereoselectivity is a key area for future research.

StereoisomerBiochemical Assay (IC50)
C1-(S)-stereoisomer2.3 nM
C1-(R)-stereoisomer1.17 µM

This table illustrates the significant difference in inhibitory concentration (IC50) between the two stereoisomers of an NVP-CGM097 precursor, highlighting the importance of stereochemistry for its activity. acs.org

Future investigations will aim to:

Characterize the complete pharmacological profiles of individual stereoisomers: This includes assessing their off-target effects and potential for differential interactions with other cellular proteins.

Investigate the metabolic fate of each stereoisomer: Understanding if and how the body metabolizes each stereoisomer differently is crucial for optimizing drug delivery and efficacy.

These studies will provide a more complete picture of the structure-activity relationship and guide the development of even more potent and selective second-generation inhibitors.

Application of Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation will be paramount in advancing our knowledge of the this compound. Computational methods have already played a significant role in the discovery and optimization of NVP-CGM097. nih.govresearchgate.net

Future integrated approaches will likely involve:

Molecular Dynamics (MD) Simulations: These simulations can provide detailed insights into the dynamic interactions between the this compound and MDM2, revealing conformational changes and the role of key residues. worldscientific.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These methods can offer a more accurate description of the electronic interactions within the binding site, aiding in the rational design of new derivatives with improved binding affinity.

In Silico Screening: Virtual screening of large compound libraries can help identify novel scaffolds or allosteric modulators of MDM2. nih.gov

The predictions and hypotheses generated from these computational studies will then be rigorously tested through a variety of experimental techniques, including X-ray crystallography, biophysical binding assays, and cell-based functional assays, creating a powerful feedback loop for drug discovery and development. rcsb.orgchimia.ch

Q & A

Basic: How do researchers distinguish between NVP-CGM097 and its stereoisomer in experimental settings?

NVP-CGM097 stereoisomer is primarily used as a negative control to validate the specificity of the parent compound’s MDM2 inhibition. Researchers employ chiral chromatography (e.g., HPLC with chiral columns) to separate stereoisomers . Additionally, competitive binding assays using recombinant MDM2 protein (Ki = 1.3 nM for NVP-CGM097 vs. negligible activity for the stereoisomer) confirm structural specificity . In cellular models, the stereoisomer shows no significant inhibition of p53 nuclear translocation (IC50 >10 μM) compared to NVP-CGM097 (IC50 = 0.224 μM) .

Basic: What experimental models are optimal for validating NVP-CGM097’s mechanism of action?

Key models include:

  • SJSA-1 xenografts (MDM2-amplified, p53 wild-type): Demonstrates dose-dependent tumor regression (20–30 mg/kg) and pharmacodynamic (PD) markers like p21 mRNA upregulation .
  • HCT116 p53WT/WT vs. p53−/− cells : NVP-CGM097 inhibits proliferation in p53WT cells (IC50 = 454 nM) but has minimal effect in p53-null lines (35–58-fold selectivity) .
  • Nuclear translocation assays : Quantify p53 redistribution to the nucleus using immunofluorescence (IC50 = 0.224 μM) .

Advanced: How should researchers design combination therapies involving NVP-CGM097 to overcome resistance mechanisms?

Preclinical data suggest synergy with ALK inhibitors (e.g., NVP-LDK378) in neuroblastoma models, where dual targeting reduces ALK phosphorylation and reactivates p53 pathways . Methodological considerations:

  • Sequential dosing : Prioritize NVP-CGM097 to activate p53 before administering cytotoxic agents to maximize apoptosis.
  • Pharmacokinetic (PK) alignment : Ensure overlapping plasma exposure windows (e.g., Tmax = 1–4.5 h post-oral dosing) .
  • Resistance monitoring : Use RNA-seq to track ABCB1 transporter expression, as NVP-CGM097 does not alter ABCB1-mediated drug efflux in short-term studies .

Advanced: How can contradictions in NVP-CGM097’s activity across species be resolved during PK/PD modeling?

NVP-CGM097 exhibits species-dependent PK:

  • Terminal half-life : 6–12 h (rodents/monkeys) vs. 20 h (dogs) .
  • Clearance : Higher in rats (7 mL/min/kg) vs. dogs (3 mL/min/kg) .
    To reconcile disparities:
  • Use allometric scaling adjusted for metabolic enzyme expression (e.g., CYP3A4 inhibition IC50 = 17 μM) .
  • Validate PD markers (e.g., p21, PUMA mRNA) across species to ensure translational relevance .

Advanced: What methodologies are recommended for analyzing contradictory data on NVP-CGM097’s off-target effects?

While NVP-CGM097 shows >1,000-fold selectivity for MDM2 over MDM4, inconsistencies in off-target profiling (e.g., Bcl-2 family interactions) require:

  • Orthogonal assays : Surface plasmon resonance (SPR) vs. fluorescence polarization (FP) to confirm binding specificity .
  • Chemical proteomics : Use immobilized NVP-CGM097 analogs to capture interacting proteins in lysates .
  • Proliferation counter-screens : Test activity in p53-null cells (e.g., SAOS2) to rule out p53-independent effects .

Basic: What analytical techniques confirm the stereochemical purity of NVP-CGM097 batches?

  • Circular dichroism (CD) : Detects enantiomeric excess (ee) by optical activity differences.
  • X-ray crystallography : Resolves absolute configuration via co-crystal structures with MDM2 .
  • Nuclear magnetic resonance (NMR) : Chiral shift reagents (e.g., Eu(hfc)₃) differentiate stereoisomers .

Advanced: How can researchers optimize in vitro assays to quantify NVP-CGM097’s inhibition of MDM2-p53 binding?

  • HTRF (Homogeneous Time-Resolved Fluorescence) : Measures displacement of fluorescently labeled p53 peptides from MDM2 (IC50 = 1.7 nM) .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement by stabilizing MDM2-NVP-CGM097 complexes under heat stress .
  • Dose-response in 3D spheroids : Mimics tumor microenvironments and improves IC50 correlation with in vivo efficacy .

Basic: What biomarkers are validated for monitoring NVP-CGM097’s pharmacodynamic response?

  • mRNA biomarkers : p21, MDM2, and PUMA (peak at 26 h post-treatment) .
  • Protein biomarkers : Nuclear p53 accumulation (immunohistochemistry) and cleaved caspase-3 (apoptosis) .
  • Plasma exposure : AUC0–24 ≥163 μM·h correlates with tumor stasis in rats .

Advanced: What strategies mitigate metabolic instability of NVP-CGM097 in preclinical models?

  • Liver microsome screening : Identifies species-specific clearance (e.g., CLint = 26.6 μL/min/mg in monkeys vs. 52.3 in humans) .
  • Prodrug derivatization : Enhances oral bioavailability (F = 30–60% in rodents vs. 20% in monkeys) .
  • Co-dosing with CYP3A4 inhibitors : Extends half-life in high-CYP3A4-expression models .

Advanced: How should researchers address discrepancies in NVP-CGM097’s efficacy across p53-mutant vs. wild-type contexts?

  • Genomic stratification : Pre-screen models for TP53 mutation status (e.g., Sanger sequencing).
  • Isobologram analysis : Quantifies synergy/additivity in p53-heterozygous vs. null backgrounds .
  • Single-cell RNA-seq : Resolves subpopulations with retained p53 function in “p53-null” models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.